molecular formula C13H18O9 B7796957 1,2,3,5-Tetra-O-acetylpentofuranose

1,2,3,5-Tetra-O-acetylpentofuranose

Cat. No. B7796957
M. Wt: 318.28 g/mol
InChI Key: IHNHAHWGVLXCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,5-Tetra-O-acetylpentofuranose is a useful research compound. Its molecular formula is C13H18O9 and its molecular weight is 318.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,5-Tetra-O-acetylpentofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,5-Tetra-O-acetylpentofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Solid State Transformation : It has been reported that two modifications of 1,2,3,5-tetra-acetyl-D-ribofuranose can be prepared, with transformations catalyzed by solid state processes. This property is significant for chemical synthesis and material science applications (Patterson & Groshens, 1954).

  • Crystallographic Analysis : The compound has been analyzed using X-ray crystallographic analysis, indicating its importance in structural chemistry and potential in molecular design (Luger et al., 1985).

  • Enzymatic Hydrolysis : It has been used to study enzymatic hydrolysis, revealing its utility in understanding biochemical processes and enzyme kinetics (Car, Petrović, & Tomić, 2007).

  • Synthesis of Nucleosides : It serves as a precursor in the synthesis of various nucleosides, which are crucial in the fields of medicinal chemistry and drug design (Chavis et al., 1976).

  • Low Energy Electron-induced Reactions : The compound has been studied for its behavior under low energy electron-induced reactions, providing insights into the stability and reactivity of sugars in DNA, which is crucial for understanding radiation damage and other processes at a molecular level (Bald et al., 2007).

  • Synthesis of Antiviral Agents : 1,2,3,5-Tetra-O-acetylpentofuranose has been used in the synthesis of novel nucleoside analogues for developing selective and effective antiviral agents, highlighting its application in pharmaceutical synthesis (Li et al., 2005).

properties

IUPAC Name

(3,4,5-triacetyloxyoxolan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHAHWGVLXCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860104
Record name 1,2,3,5-Tetra-O-acetylpentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,5-Tetra-O-acetylpentofuranose

CAS RN

43225-70-3, 13035-61-5, 79120-81-3
Record name NSC108078
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ribofuranose, .beta.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,5-Tetra-O-acetyl-α-L-arabinofuranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.